molecular formula C15H14O2 B184503 Phenyl 3-phenylpropanoate CAS No. 726-26-1

Phenyl 3-phenylpropanoate

Cat. No.: B184503
CAS No.: 726-26-1
M. Wt: 226.27 g/mol
InChI Key: VIGODTIMSIHKSD-UHFFFAOYSA-N
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Description

Phenyl 3-phenylpropanoate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

726-26-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

phenyl 3-phenylpropanoate

InChI

InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

VIGODTIMSIHKSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2

726-26-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

When 1-butanol is replaced by equimolar amounts of phenol in the first reaction in this example, phenyl 3-phenylpropionate is obtained in a 93% yield if the reaction is performed in the presence of pTSA and in a 39% yield if the reaction is carried out in the absence of pTSA. M. p. of phenyl 3-phenylpropionate after distillation at reduced pressure and recrystallization from light petroleum: 15°-16° C. (lit. (13), 16°-17° C.).
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Synthesis routes and methods II

Procedure details

LiCl (8.4 mg, 0.20 mmol, 20%), p-TsOH (34.4 mg, 0.20 mmol, 20%) and [Pd2(Xyl-Phanephos)Cl4] (10.3 mg, 0.01 mmol, 1%) were weighed into a 5 ml sealable vial. A stirring bar was placed inside and vial sealed with a crimp cap and put under inert atmosphere using a needle connected to vacuum line. Styrene (114 μl, 1 mmol, 100%), PhOH (94.1 mg, 1 mmol, 100%) and 2-butanone (1.5 ml) were added. The caps were pierced with two needles and placed in the autoclave which was quickly sealed. The autoclave was purged three times with CO and then pressurized to 30 bar and heated in a preheated oil bath to 75° C. for 24 hours. After this time, the autoclave was cooled to room temperature and the pressure released slowly. The mixture was then analysed by filtration through silica, removal of solvent, diluting with CDCl3 and obtaining a 1H NMR spectrum (84% conversion to the carboxylic ester product as a 0.76:1 ratio of phenyl 2-phenylpropanoate (‘branched’) and phenyl 3-phenylpropanoate (‘linear’). GCMS shows the expected linear and branched esters: MS EI+: m/z 226.0 (M+ requires 226.2).
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8.4 mg
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34.4 mg
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Xyl Phanephos
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114 μL
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94.1 mg
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1.5 mL
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